molecular formula C17H20N4OS B11264346 N-Cyclopropyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-Cyclopropyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11264346
M. Wt: 328.4 g/mol
InChI Key: SIOSHIODSKHOSF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiophene ring, a pyridazine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multiple steps, including the formation of the thiophene and pyridazine rings, followed by the introduction of the piperidine and cyclopropyl groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the thiophene ring through cyclization of suitable precursors.

    Pyridazine Formation: Introduction of the pyridazine ring via condensation reactions.

    Piperidine Introduction: Coupling reactions to attach the piperidine ring.

    Cyclopropyl Group Addition: Final step involves the addition of the cyclopropyl group under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-Cyclopropyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

N-cyclopropyl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H20N4OS/c22-17(18-13-3-4-13)12-7-9-21(10-8-12)16-6-5-14(19-20-16)15-2-1-11-23-15/h1-2,5-6,11-13H,3-4,7-10H2,(H,18,22)

InChI Key

SIOSHIODSKHOSF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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